molecular formula C8H5NO2 B066136 Furo[2,3-c]pyridine-7-carbaldehyde CAS No. 193750-93-5

Furo[2,3-c]pyridine-7-carbaldehyde

Cat. No. B066136
M. Wt: 147.13 g/mol
InChI Key: YSPMUDDVHSRIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound contains a unique fused-ring structure that provides it with a diverse range of biological activities.

Mechanism Of Action

The mechanism of action of Furo[2,3-c]pyridine-7-carbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively. Additionally, Furo[2,3-c]pyridine-7-carbaldehyde has been reported to induce apoptosis in cancer cells through the activation of caspase enzymes.

Biochemical And Physiological Effects

Furo[2,3-c]pyridine-7-carbaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and viruses. Furthermore, Furo[2,3-c]pyridine-7-carbaldehyde has been shown to reduce inflammation in animal models of disease. However, the effects of this compound on human physiology are not yet fully understood.

Advantages And Limitations For Lab Experiments

Furo[2,3-c]pyridine-7-carbaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound has a unique fused-ring structure that provides it with a diverse range of biological activities. However, one limitation is that it can be difficult to obtain sufficient quantities of this compound for large-scale experiments. Furthermore, the biological effects of Furo[2,3-c]pyridine-7-carbaldehyde can vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of Furo[2,3-c]pyridine-7-carbaldehyde. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method for Furo[2,3-c]pyridine-7-carbaldehyde to improve its yield and purity. Furthermore, the potential use of this compound as a fluorescent probe and photosensitizer could be explored in more detail. Finally, more studies are needed to determine the safety and efficacy of Furo[2,3-c]pyridine-7-carbaldehyde for use in human medicine.

Synthesis Methods

The synthesis of Furo[2,3-c]pyridine-7-carbaldehyde can be achieved via a multistep process involving the reaction of 2-aminofuran with 3-bromopyridine-2-carbaldehyde. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, followed by a cyclization step to form the fused-ring structure. The final step involves the oxidation of the aldehyde group to form Furo[2,3-c]pyridine-7-carbaldehyde.

Scientific Research Applications

Furo[2,3-c]pyridine-7-carbaldehyde has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. In addition, this compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

furo[2,3-c]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-8-6(1-3-9-7)2-4-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMUDDVHSRIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442647
Record name FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-7-carbaldehyde

CAS RN

193750-93-5
Record name FURO[2,3-C]PYRIDINE-7-CARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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